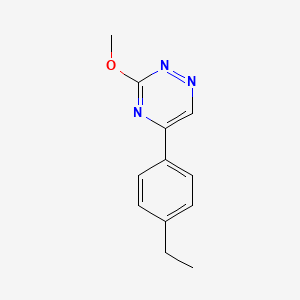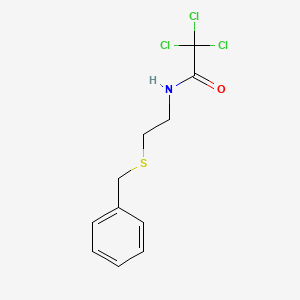![molecular formula C10H15ClN2O2 B13770405 [2-(dimethylcarbamoyloxy)phenyl]methylazanium;chloride CAS No. 67049-79-0](/img/structure/B13770405.png)
[2-(dimethylcarbamoyloxy)phenyl]methylazanium;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(dimethylcarbamoyloxy)phenyl]methylazanium;chloride: is a quaternary ammonium salt derived from the combination of dimethylcarbamoyl and phenyl groups with a methanaminium cation . This compound is used primarily in experimental and research settings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2-(dimethylcarbamoyloxy)phenyl]methylazanium;chloride typically involves the reaction of dimethylcarbamoyl chloride with a phenylmethanaminium precursor under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [2-(dimethylcarbamoyloxy)phenyl]methylazanium;chloride can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted ammonium salts.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [2-(dimethylcarbamoyloxy)phenyl]methylazanium;chloride is used as a reagent in various organic synthesis reactions, including the preparation of complex organic molecules .
Biology: The compound is used in biological research to study the effects of quaternary ammonium salts on cellular processes and membrane permeability .
Medicine: In medicine, it is investigated for its potential use as an antimicrobial agent due to its ability to disrupt microbial cell membranes .
Industry: Industrially, the compound is used in the formulation of disinfectants and antiseptics .
Wirkmechanismus
The mechanism of action of [2-(dimethylcarbamoyloxy)phenyl]methylazanium;chloride involves its interaction with cellular membranes. The compound disrupts the lipid bilayer, leading to increased membrane permeability and cell lysis. This action is particularly effective against microbial cells, making it a potent antimicrobial agent .
Vergleich Mit ähnlichen Verbindungen
Benzalkonium chloride: Another quaternary ammonium compound used as a disinfectant.
Cetyltrimethylammonium bromide: Used in various industrial and laboratory applications.
Tetrabutylammonium chloride: Commonly used in phase-transfer catalysis.
Uniqueness: Compared to these similar compounds, [2-(dimethylcarbamoyloxy)phenyl]methylazanium;chloride offers unique properties such as higher stability under various conditions and a broader spectrum of antimicrobial activity .
Eigenschaften
CAS-Nummer |
67049-79-0 |
|---|---|
Molekularformel |
C10H15ClN2O2 |
Molekulargewicht |
230.69 g/mol |
IUPAC-Name |
[2-(dimethylcarbamoyloxy)phenyl]methylazanium;chloride |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-12(2)10(13)14-9-6-4-3-5-8(9)7-11;/h3-6H,7,11H2,1-2H3;1H |
InChI-Schlüssel |
SLWAOBSMOFJRPB-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)OC1=CC=CC=C1C[NH3+].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




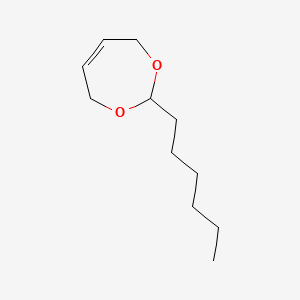
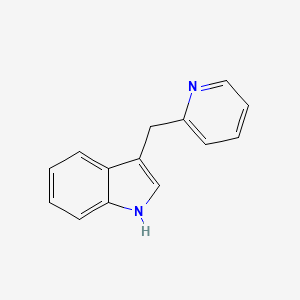


![3H-Thiazolo[3,4-a]pyrazine-3,5,8-trione,tetrahydro-(9ci)](/img/structure/B13770358.png)
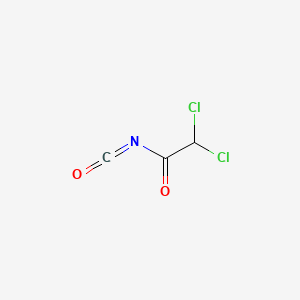
![[2-(Acetyloxymethyl)-3-oxobutyl] acetate](/img/structure/B13770366.png)
